molecular formula C17H19N3O3 B7642074 3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid

3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid

カタログ番号 B7642074
分子量: 313.35 g/mol
InChIキー: LYEWQDBILWWCEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid, also known as CPIB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medical research. CPIB is a selective antagonist of the G protein-coupled receptor, GPR40, which is involved in glucose homeostasis and insulin secretion. In

作用機序

3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid acts as a selective antagonist of GPR40 by blocking its activation by free fatty acids. GPR40 is activated by long-chain fatty acids and plays a critical role in glucose-stimulated insulin secretion. By blocking GPR40, this compound reduces insulin secretion and improves glucose tolerance. This compound's selectivity for GPR40 over other G protein-coupled receptors makes it an attractive target for drug development.
Biochemical and Physiological Effects
This compound has been shown to improve glucose tolerance and insulin secretion in animal models of diabetes. This compound's antagonism of GPR40 reduces insulin secretion, which can lead to improved glucose control. This compound has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity and dyslipidemia. This compound's effects on glucose and lipid metabolism make it a promising therapeutic agent for metabolic disorders.

実験室実験の利点と制限

3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid's selectivity for GPR40 over other G protein-coupled receptors makes it an attractive target for drug development. However, this compound's limited solubility in aqueous solutions can make it challenging to work with in lab experiments. This compound's short half-life in vivo also presents a challenge for drug development, as it may require frequent dosing to maintain therapeutic levels.

将来の方向性

Future research on 3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid could focus on its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. This compound's selectivity for GPR40 over other G protein-coupled receptors could also be exploited for the development of more selective and effective drugs for diabetes and other metabolic disorders. Further studies on this compound's pharmacokinetics and pharmacodynamics could also lead to the development of more stable and long-lasting drugs. Finally, the development of more efficient synthesis methods for this compound could facilitate its widespread use in scientific research and drug development.
Conclusion
In conclusion, this compound is a promising compound in the field of medical research due to its potential therapeutic applications in metabolic disorders. Its selectivity for GPR40 over other G protein-coupled receptors makes it an attractive target for drug development. Further research on this compound's synthesis, mechanism of action, and pharmacokinetics could lead to the development of more effective and selective drugs for the treatment of metabolic disorders.

合成法

The synthesis of 3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid involves several steps, including the preparation of the cyclopropylcarbinol intermediate, the coupling of the intermediate with 4-imidazol-1-ylbenzoic acid, and the final conversion to the desired product. The reaction conditions and reagents used in each step are critical to the success of the synthesis process. The yield and purity of the final product can be optimized by adjusting the reaction parameters.

科学的研究の応用

3-[Cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GPR40 is expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. This compound's selective antagonism of GPR40 has been shown to improve glucose tolerance and insulin secretion in animal models of diabetes. This compound has also been investigated for its potential in treating other metabolic disorders, such as obesity and dyslipidemia.

特性

IUPAC Name

3-[cyclopropyl-(4-imidazol-1-ylbenzoyl)amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12(17(22)23)10-20(15-6-7-15)16(21)13-2-4-14(5-3-13)19-9-8-18-11-19/h2-5,8-9,11-12,15H,6-7,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEWQDBILWWCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1CC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。